Dodecyl [2-(trifluoromethyl)phenyl] ether
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Overview
Description
Dodecyl [2-(trifluoromethyl)phenyl] ether, also known as 2-(Dodecyloxy)benzotrifluoride, is a fluorinated compound with the molecular formula C19H29F3O and a molecular weight of 330.43 g/mol . This compound is a colorless liquid with a slightly sweet odor and is sparingly soluble in water but soluble in polar organic solvents such as ethanol and methanol . It is primarily used as a surfactant to reduce surface tension between two liquids or a liquid and a solid .
Preparation Methods
Dodecyl [2-(trifluoromethyl)phenyl] ether is synthesized through a reaction between an aliphatic alcohol and a trifluoromethoxy-substituted benzene compound . The process involves a nucleophilic substitution reaction, followed by a deprotonation step. The final product is obtained through a purification process involving distillation and characterization using various techniques such as nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry .
Chemical Reactions Analysis
Dodecyl [2-(trifluoromethyl)phenyl] ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ether group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Dodecyl [2-(trifluoromethyl)phenyl] ether has several scientific research applications:
Mechanism of Action
The mechanism of action of Dodecyl [2-(trifluoromethyl)phenyl] ether primarily involves its surfactant properties. As a surfactant, it reduces the surface tension between two liquids or a liquid and a solid, thereby enhancing the mixing and interaction of different phases . This property is particularly useful in chemical reactions, drug delivery systems, and industrial applications.
Comparison with Similar Compounds
Dodecyl [2-(trifluoromethyl)phenyl] ether is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
2-(Dodecyloxy)benzotrifluoride: This compound has similar surfactant properties but may differ in its specific applications and reactivity.
1-Dodecoxy-2-(trifluoromethyl)benzene: Another similar compound with comparable surfactant properties.
These compounds share similar structural features but may vary in their specific uses and reactivity profiles.
Properties
IUPAC Name |
1-dodecoxy-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29F3O/c1-2-3-4-5-6-7-8-9-10-13-16-23-18-15-12-11-14-17(18)19(20,21)22/h11-12,14-15H,2-10,13,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLHFFDFYYGSSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399460 |
Source
|
Record name | Dodecyl [2-(trifluoromethyl)phenyl] ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150503-14-3 |
Source
|
Record name | Dodecyl [2-(trifluoromethyl)phenyl] ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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